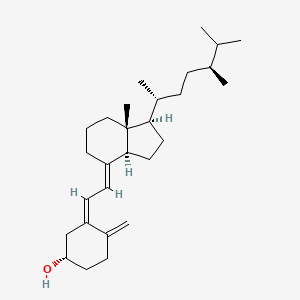
Vitamin D4
Vue d'ensemble
Description
La vitamine D4, également connue sous le nom de 22-dihydroergocalciférol, est un membre moins connu de la famille de la vitamine D. C'est un secostéroïde liposoluble qui joue un rôle crucial dans l'homéostasie du calcium et le métabolisme osseux. Contrairement à ses homologues plus connus, la vitamine D2 (ergocalciférol) et la vitamine D3 (cholécalciférol), la vitamine D4 se trouve dans certains champignons et est produite à partir de l'ergosta-5,7-diénol (22,23-dihydroergostérol) plutôt que de l'ergostérol .
Mécanisme D'action
Target of Action
The primary target of Vitamin D4, like other forms of Vitamin D, is the Vitamin D Receptor (VDR) . VDR is a nuclear receptor that is present in nearly every tissue in the body . When activated by this compound, the VDR can regulate gene transcription either positively or negatively depending on other cofactors to which it binds or interacts .
Mode of Action
This compound interacts with its target, the VDR, through direct binding . This binding activates the VDR, which then forms a heterodimeric complex with the retinoic X receptor (RXR). The activated VDR/RXR complex binds to specific DNA sequences, regulating the activity of numerous genes . This genomic mechanism of action involves the regulation of gene activity at various locations, many kilobases from the transcription start site .
Biochemical Pathways
The synthesis and metabolism of this compound involve complex biochemical pathways . This compound, like other forms of Vitamin D, is biologically inactive and must be activated by two protein enzyme hydroxylation steps . The first hydroxylation occurs in the liver, and the second in the kidneys . The final product of these reactions is the hormonally active form of Vitamin D, known as calcitriol . Calcitriol then circulates as a hormone in the blood, having a major role in regulating the concentration of calcium and phosphate .
Pharmacokinetics
The pharmacokinetics of this compound is complex due to its stepwise hydroxylation into the active form, its endogenous synthesis, and the presence of Vitamin D and its metabolites in the circulation and tissues . This compound, like other forms of Vitamin D, is fat-soluble, which impacts its absorption, distribution, metabolism, and excretion . The bioavailability of this compound can be influenced by factors such as dietary fat content and malabsorption syndromes .
Result of Action
The molecular and cellular effects of this compound’s action are extensive. Its primary role is in calcium homeostasis and metabolism . By promoting the intestinal absorption of calcium, this compound plays a vital role in bone health . It also has effects on cell growth, neuromuscular and immune functions, and reduction of inflammation . Maintaining optimal Vitamin D levels may have a positive impact on reducing the risk of several chronic diseases, including osteoporosis, certain cancers, and cardiovascular disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. The major natural source of Vitamin D is the synthesis of cholecalciferol in the lower layers of the skin, through a photochemical reaction with Ultraviolet B (UV-B) radiation from sun exposure . Dietary intake of this compound becomes necessary with insufficient sunlight exposure . Other environmental factors that can influence the action of this compound include the individual’s geographical location, skin type, age, and the time of year .
Analyse Biochimique
Biochemical Properties
Vitamin D4 is involved in several biochemical reactions, primarily related to calcium and phosphate homeostasis. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key enzymes that this compound interacts with is 25-hydroxylase, which converts it into 25-hydroxythis compound in the liver. This metabolite is then further hydroxylated by 1-alpha-hydroxylase in the kidneys to form the active form, 1,25-dihydroxythis compound. This active form binds to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium and phosphate absorption in the intestines .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances the absorption of calcium and phosphate in the intestines, which is crucial for bone health. Additionally, this compound modulates the immune system by regulating the activity of immune cells such as T cells and macrophages. It also affects the expression of genes involved in cell proliferation, differentiation, and apoptosis, thereby playing a role in cancer prevention and treatment .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to the active form, 1,25-dihydroxythis compound, which then binds to the vitamin D receptor (VDR) This binding induces a conformational change in the VDR, allowing it to interact with the retinoid X receptor (RXR)This binding regulates the transcription of genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade when exposed to light and heat. Long-term studies in vitro and in vivo have demonstrated that this compound maintains its biological activity over extended periods, although its potency may decrease with prolonged storage. Additionally, the long-term effects of this compound on cellular function include sustained regulation of calcium and phosphate levels, as well as modulation of immune responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of this compound have been shown to improve bone mineral density and enhance immune function. High doses can lead to hypercalcemia, characterized by elevated calcium levels in the blood, which can cause adverse effects such as kidney stones and cardiovascular issues. Studies have also indicated that there is a threshold effect, where the benefits of this compound plateau beyond a certain dosage, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
This compound undergoes a series of metabolic transformations to exert its biological effects. It is first hydroxylated in the liver by 25-hydroxylase to form 25-hydroxythis compound. This metabolite is then transported to the kidneys, where it is further hydroxylated by 1-alpha-hydroxylase to form the active form, 1,25-dihydroxythis compound. This active form binds to the vitamin D receptor (VDR) and regulates the expression of genes involved in calcium and phosphate homeostasis. Additionally, this compound interacts with various cofactors and enzymes involved in its metabolism, including cytochrome P450 enzymes .
Transport and Distribution
This compound is transported in the bloodstream bound to the vitamin D binding protein (DBP). This complex facilitates the transport of this compound to various tissues, where it can exert its biological effects. The distribution of this compound within cells and tissues is influenced by its binding to DBP, as well as its interaction with specific transporters and binding proteins. Once inside the cells, this compound can be stored in lipid droplets or transported to the nucleus, where it binds to the vitamin D receptor (VDR) to regulate gene expression .
Subcellular Localization
This compound is primarily localized in the nucleus, where it binds to the vitamin D receptor (VDR) to regulate gene expression. It can also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria. The subcellular localization of this compound is influenced by various factors, including its binding to transport proteins and post-translational modifications. These modifications can direct this compound to specific compartments or organelles, where it can exert its biological effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la vitamine D4 implique la conversion photochimique de l'ergosta-5,7-diénol sous lumière ultraviolette (UV). Ce processus est similaire à la synthèse d'autres composés de la vitamine D, où la radiation UV induit l'ouverture du cycle B dans la structure du stérol, conduisant à la formation de la structure secostéroïde caractéristique des composés de la vitamine D .
Méthodes de production industrielle : La production industrielle de la vitamine D4 n'est pas aussi répandue que celle de la vitamine D2 et de la vitamine D3. Le processus implique la culture de champignons riches en ergosta-5,7-diénol et leur exposition à la lumière UV pour induire la conversion en vitamine D4. Les champignons sont ensuite récoltés, et la vitamine D4 est extraite et purifiée pour être utilisée dans les suppléments et les aliments enrichis .
Analyse Des Réactions Chimiques
Types de réactions : La vitamine D4 subit plusieurs types de réactions chimiques, notamment l'hydroxylation, l'oxydation et l'isomérisation. Ces réactions sont cruciales pour son activation et son métabolisme dans l'organisme.
Réactifs et conditions courantes :
Hydroxylation : Cette réaction se produit dans le foie et les reins, où la vitamine D4 est hydroxylée pour former ses métabolites actifs. Les réactifs courants comprennent les enzymes du cytochrome P450.
Oxydation : La vitamine D4 peut être oxydée pour former divers métabolites, qui sont essentiels pour son activité biologique. Cette réaction nécessite généralement de l'oxygène moléculaire et des enzymes oxydases spécifiques.
Isomérisation : La lumière UV induit l'isomérisation de l'ergosta-5,7-diénol en vitamine D4, une étape cruciale dans sa synthèse.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent la 25-hydroxyvitamine D4 et la 1,25-dihydroxyvitamine D4, qui sont les formes biologiquement actives de la vitamine D4 .
4. Applications de la recherche scientifique
La vitamine D4 a plusieurs applications de recherche scientifique dans divers domaines :
Chimie :
- Utilisée comme composé modèle pour étudier les réactions photochimiques des stérols.
- Étudiée pour son utilisation potentielle dans la synthèse de nouveaux composés secostéroïdes.
Biologie :
- Étudiée pour son rôle dans l'homéostasie du calcium et le métabolisme osseux.
- Explorée pour ses effets sur la prolifération, la différenciation et l'apoptose cellulaires.
Médecine :
- Applications thérapeutiques potentielles dans le traitement de la carence en vitamine D et des troubles associés.
- Étudiée pour son rôle dans la modulation immunitaire et ses effets anti-inflammatoires.
Industrie :
- Utilisée dans l'enrichissement des aliments et des compléments alimentaires pour améliorer la valeur nutritionnelle.
- Explorée pour son utilisation potentielle dans les formulations cosmétiques pour la santé de la peau .
5. Mécanisme d'action
La vitamine D4 exerce ses effets par l'intermédiaire du récepteur de la vitamine D (VDR), un récepteur nucléaire qui régule l'expression des gènes. Lorsqu'elle pénètre dans la cellule, la vitamine D4 est hydroxylée en sa forme active, la 1,25-dihydroxyvitamine D4. Cette forme active se lie au VDR, formant un complexe qui interagit avec des séquences d'ADN spécifiques pour réguler la transcription des gènes cibles. Ces gènes sont impliqués dans l'homéostasie du calcium et du phosphate, le remodelage osseux et la fonction immunitaire .
Composés similaires :
Vitamine D2 (ergocalciférol) : Trouvée dans les plantes et les champignons, produite à partir de l'ergostérol.
Vitamine D3 (cholécalciférol) : Trouvée dans les sources animales, produite à partir du 7-déhydrocholestérol.
Vitamine D5 (sitocalciférol) : Synthétisée à partir du 7-déhydrositostérol, trouvée dans certaines plantes.
Comparaison :
Source : La vitamine D4 est unique en ce qu'elle est dérivée de l'ergosta-5,7-diénol, tandis que la vitamine D2 et la vitamine D3 sont dérivées de l'ergostérol et du 7-déhydrocholestérol, respectivement.
Activité biologique : La vitamine D4 a des activités biologiques similaires à celles de la vitamine D2 et de la vitamine D3, notamment la régulation de l'homéostasie du calcium et du phosphate. ses voies métaboliques et ses effets spécifiques peuvent différer légèrement en raison de sa structure unique.
Utilisation industrielle :
Applications De Recherche Scientifique
Vitamin D4 has several scientific research applications across various fields:
Chemistry:
- Used as a model compound to study the photochemical reactions of sterols.
- Investigated for its potential use in the synthesis of novel secosteroid compounds.
Biology:
- Studied for its role in calcium homeostasis and bone metabolism.
- Explored for its effects on cell proliferation, differentiation, and apoptosis.
Medicine:
- Potential therapeutic applications in treating vitamin D deficiency and related disorders.
- Investigated for its role in immune modulation and anti-inflammatory effects.
Industry:
- Used in the fortification of foods and dietary supplements to enhance nutritional value.
- Explored for its potential use in cosmetic formulations for skin health .
Comparaison Avec Des Composés Similaires
Vitamin D2 (ergocalciferol): Found in plants and fungi, produced from ergosterol.
Vitamin D3 (cholecalciferol): Found in animal sources, produced from 7-dehydrocholesterol.
Vitamin D5 (sitocalciferol): Synthesized from 7-dehydrositosterol, found in some plants.
Comparison:
Source: Vitamin D4 is unique in being derived from ergosta-5,7-dienol, whereas vitamin D2 and vitamin D3 are derived from ergosterol and 7-dehydrocholesterol, respectively.
Biological Activity: this compound has similar biological activities to vitamin D2 and vitamin D3, including regulation of calcium and phosphate homeostasis. its metabolic pathways and specific effects may differ slightly due to its unique structure.
Industrial Use:
Propriétés
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h12-13,19-20,22,25-27,29H,4,7-11,14-18H2,1-3,5-6H3/b23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPPFEXMRDPFBK-JPWDPSJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026994 | |
| Record name | Vitamin D4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511-28-4 | |
| Record name | Vitamin D4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vitamin D4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vitamin D4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-secoergosta-5(Z),7(E),10(19)-trien-3β-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VITAMIN D4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN41X73N6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


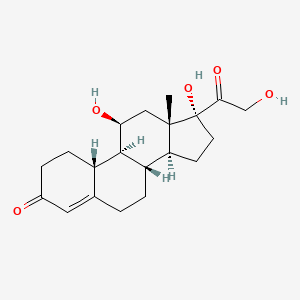
![(3aS,8bS)-7-chloro-3a-methyl-1,8b-dihydrofuro[3,4-b][1]benzofuran-3-one](/img/structure/B1234652.png)
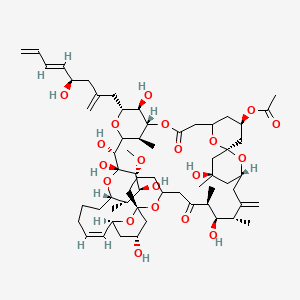
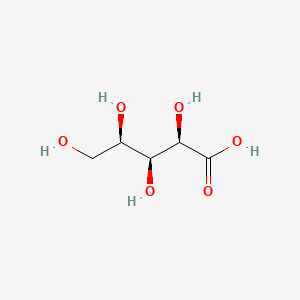
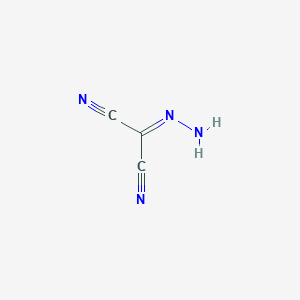
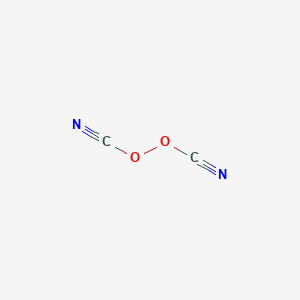
![N'-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}pyridine-4-carbohydrazide](/img/structure/B1234660.png)
![(1S,9S,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1234662.png)
![1-Phenoxy-3-[4-(4-phenoxyphenyl)piperidin-1-yl]propan-2-ol;hydrochloride](/img/structure/B1234665.png)
![[4-[Bis(4-morpholinyl)phosphoryl]-1-methyl-2-pyrrolyl]-bis(4-morpholinyl)-sulfanylidenephosphorane](/img/structure/B1234667.png)
![5-(7-Acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid](/img/structure/B1234669.png)



